![molecular formula C19H14ClF3N2O2S B6135009 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6135009.png)
2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "compound X" in the literature. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of compound X is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, including AKT and p70S6K. These kinases play important roles in cell growth and survival, and their inhibition by compound X could contribute to its antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which could contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its specificity for certain protein kinases. This allows researchers to study the role of these kinases in various biological processes. However, one limitation of using compound X is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on compound X. One direction is to further elucidate its mechanism of action, particularly with regards to its effects on protein kinases. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its safety and toxicity profile, particularly in vivo. Finally, it may be useful to explore its potential use in treating other diseases beyond cancer and inflammation.
Synthesis Methods
The synthesis of compound X involves several steps. It starts with the reaction of 2-chlorophenol with potassium hydroxide to form 2-chlorophenoxide. This is then reacted with ethyl chloroacetate to form 2-(2-chlorophenoxy)acetic acid ethyl ester. The ester is then reacted with thioamide to form 2-(2-chlorophenoxy)-N-(thiazol-2-yl)acetamide. Finally, the compound is reacted with 3-(trifluoromethyl)benzyl bromide to form 2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide.
Scientific Research Applications
Compound X has been used in various scientific research studies. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory activity, which could be useful in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been used as a tool to study the role of protein kinases in various biological processes.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O2S/c20-15-6-1-2-7-16(15)27-11-17(26)25-18-24-10-14(28-18)9-12-4-3-5-13(8-12)19(21,22)23/h1-8,10H,9,11H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFNHLUYMRFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.